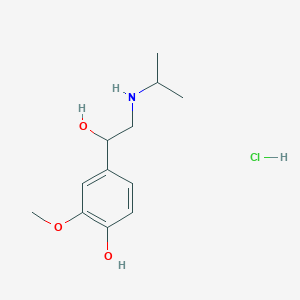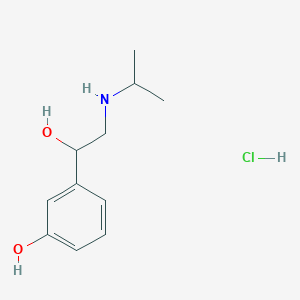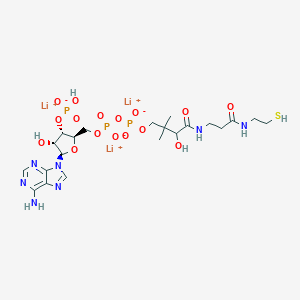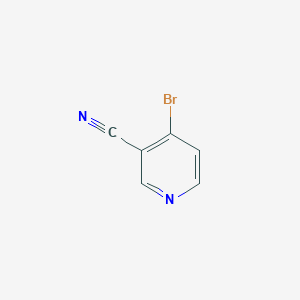
2-(Boc-amino)pyridine
Übersicht
Beschreibung
2-(Boc-amino)pyridine is a protected derivative of the amino acid Pyridine . It is a heterocyclic compound commonly found in biological specimens such as human red blood cells . It is used as a starting reagent and intermediate in the chemical and pharmaceutical industries . The molecular formula of 2-(Boc-amino)pyridine is C10H14N2O2 .
Synthesis Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .Molecular Structure Analysis
The molecular geometrical parameters, vibrational frequencies, electronic properties and nonlinear optical (NLO) behavior of 3-amino-4-(Boc-amino)pyridine have been evaluated using the B3LYP, CAM-B3LYP and B3PW91 levels of density functional theory (DFT) . The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material .Physical And Chemical Properties Analysis
The melting point of 2-(Boc-amino)pyridine is 91-96°C . The molecular weight is 194.23 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-(Boc-amino)pyridine: is a valuable building block in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. It serves as a protected intermediate that can undergo further chemical transformations to yield complex structures found in many pharmaceuticals .
Development of Anti-Inflammatory Agents
Research has shown that pyridine derivatives, like 2-(Boc-amino)pyridine , are integral in the synthesis of compounds with potential anti-inflammatory properties. These synthesized compounds can inhibit key inflammatory mediators, which makes them promising candidates for new anti-inflammatory drugs .
Creation of Kinase Inhibitors
The compound is used in the design of kinase inhibitors, which are important in the treatment of various cancers. For instance, derivatives of 2-(Boc-amino)pyridine have been utilized in the creation of dual inhibitors for specific kinases involved in cancer progression .
Protective Group in Peptide Synthesis
In peptide synthesis, 2-(Boc-amino)pyridine acts as a protective group for amino functions. This is crucial for preventing unwanted side reactions and ensuring the correct assembly of peptide chains, which is essential for producing therapeutic peptides and proteins .
Wirkmechanismus
Target of Action
It’s known that boc-protected amines, such as 2-(boc-amino)pyridine, play a pivotal role in the synthesis of multifunctional targets .
Mode of Action
2-(Boc-amino)pyridine, also known as tert-Butyl pyridin-2-ylcarbamate, is a Boc-protected amine. The Boc group is a common protecting group used in organic synthesis. It’s used to protect an amine from reacting with other reagents during a chemical reaction . The Boc group can be removed under mild acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of various biological molecules . They are also involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .
Pharmacokinetics
The compound’s low molecular weight suggests it may have good bioavailability .
Result of Action
As a boc-protected amine, it plays a crucial role in the synthesis of various biological molecules, contributing to the formation of complex structures .
Action Environment
It’s known that the stability of boc-protected amines can be influenced by ph, with the boc group being stable under basic conditions and cleaved under acidic conditions .
Safety and Hazards
Zukünftige Richtungen
Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Eigenschaften
IUPAC Name |
tert-butyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUGTGTZBRUQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458696 | |
| Record name | 2-(Boc-amino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)pyridine | |
CAS RN |
38427-94-0 | |
| Record name | 2-(Boc-amino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(BOC-AMINO)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)









